![molecular formula C14H22N2O2 B5533938 4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)
4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar spiro compounds involves the reaction of 4-piperidone benzoylhydrazones with appropriate nitrilimines, leading to a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties. This method demonstrates the versatility and efficiency in synthesizing spirocyclic compounds with potential antimicrobial activity (Dalloul et al., 2017).
Molecular Structure Analysis
The molecular structure of synthesized compounds is confirmed through comprehensive spectral data analysis, including IR, 1H NMR, 13C NMR, and MS. These data are in full agreement with the expected molecular structures, underscoring the precision of the synthesis process (Dalloul et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of similar spiro compounds has been studied, showing significant antimicrobial activity against various strains of microbes. This activity underscores the potential of these compounds in medical applications, particularly in combating microbial infections (Dalloul et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and stability, of spiro compounds are crucial for their practical application. While specific data on 4-(4-Methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one were not found, related compounds exhibit stability under various conditions, suggesting a promising outlook for similar spirocyclic compounds (Dalloul et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and potential for further chemical modifications, are essential for the application of spiro compounds. The antimicrobial activity of these compounds indicates a high level of chemical reactivity, which could be harnessed for developing new pharmaceuticals (Dalloul et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-7-9-16(10-8-15)12-11-13(17)18-14(12)5-3-2-4-6-14/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKUIMMYFHBJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)OC23CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
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